Decahydro-2-methoxynaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
55473-38-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methoxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H20O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h9-11H,2-8H2,1H3 |
InChI Key |
VAZPVBLNVHSTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2CCCCC2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Decahydro 2 Methoxynaphthalene
Catalytic Hydrogenation Strategies for Decahydronaphthalene (B1670005) Core Construction
The conversion of naphthalene (B1677914) to decahydronaphthalene is a critical step, typically achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the aromatic rings, leading first to the intermediate tetralin and ultimately to the saturated decalin core. The choice of catalyst and reaction parameters is paramount in controlling the efficiency and selectivity of this transformation.
Homogeneous and Heterogeneous Catalysis in Naphthalene Hydrogenation (e.g., Palladium, Platinum, Nickel-based Systems)
The hydrogenation of naphthalene can be accomplished using both homogeneous and heterogeneous catalytic systems, though heterogeneous catalysts are more dominant in this field. chinesechemsoc.orgchinesechemsoc.org These catalysts typically consist of metal nanoparticles, such as palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh), immobilized on various supports like alumina (B75360) (Al₂O₃), carbon (C), and zeolites. researchgate.netmdpi.comresearchgate.net
Heterogeneous Catalysts:
Palladium (Pd): Palladium-based catalysts, particularly Pd on alumina (Pd/Al₂O₃) or carbon (Pd/C), are highly effective for naphthalene hydrogenation. acs.orgnih.gov Studies have shown that the activity of Pd catalysts can be significantly high, with a 5% Pd/Al₂O₃ catalyst achieving a 99.5% yield of decalin. acs.orgnih.gov The reaction proceeds in a stepwise manner, first forming tetralin, which is then hydrogenated to decalin. mdpi.comacs.org
Platinum (Pt): Platinum-containing catalysts are also active for naphthalene hydrogenation, typically operating at temperatures of 200–300 °C and pressures of 4–6 MPa. researchgate.net The hydrogenation pathway on Pt/Al₂O₃ catalysts follows the sequence of naphthalene to tetralin to decalin, without the formation of ring-opening or isomerization byproducts. mdpi.com
Nickel (Ni): Nickel-based catalysts, such as Raney nickel or supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/MCM-41), are a cost-effective option for hydrogenation. mdpi.comacs.orgresearchgate.net Ni₂P/Al₂O₃ catalysts have demonstrated high efficiency, achieving 98% naphthalene conversion and 98% decalin selectivity at 300°C and 4 MPa. mdpi.com Bimetallic catalysts, like NiMo/Al₂O₃, are also employed and show different selectivity profiles compared to precious metal catalysts. acs.orgmdpi.comresearchgate.net
Homogeneous and Bimetallic Cooperative Catalysis: While less common for full hydrogenation to decalin, homogeneous catalysts have been explored, particularly in asymmetric hydrogenations. chinesechemsoc.org A novel strategy involves a bimetallic cooperative system combining heterogeneous and homogeneous catalysis. chinesechemsoc.orgchinesechemsoc.org In this approach, a heterogeneous catalyst like Pd/C is first used to partially hydrogenate a naphthol derivative to a ketone intermediate. chinesechemsoc.orgchinesechemsoc.org Subsequently, a chiral homogeneous ruthenium catalyst is added in a one-pot manner to asymmetrically reduce the ketone, yielding chiral alcohols with excellent enantioselectivity. chinesechemsoc.org
Table 1: Comparison of Catalytic Systems for Naphthalene Hydrogenation
| Catalyst System | Support | Typical Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Alumina (Al₂O₃) | - | 5% Pd/Al₂O₃ achieves 99.5% decalin yield. Favors trans-decalin formation. | acs.orgnih.gov |
| Platinum (Pt) | Alumina (Al₂O₃) | 200-300 °C, 4-6 MPa | Follows Naphthalene → Tetralin → Decalin pathway. | researchgate.netmdpi.com |
| Nickel Phosphide (Ni₂P) | Alumina (Al₂O₃) | 300 °C, 4 MPa | Achieved 98% naphthalene conversion and 98% decalin selectivity. | mdpi.com |
| Nickel-Molybdenum (NiMo) | Alumina (Al₂O₃) | 300 °C, 18 bar | Produces a higher ratio of cis-decalin compared to Pd catalysts. | acs.orgmdpi.com |
| Pd/C and Chiral Ru Complex | Carbon (for Pd) | 60 °C | Cooperative heterogeneous/homogeneous system for asymmetric transfer hydrogenation of naphthols. | chinesechemsoc.orgchinesechemsoc.org |
Pressure and Temperature Effects on Hydrogenation Selectivity and Conversion
The selectivity and conversion rate of naphthalene hydrogenation are highly sensitive to reaction temperature and pressure. These parameters must be carefully optimized to favor the desired product, whether it is the partially hydrogenated tetralin or the fully saturated decalin.
Temperature Effects: The hydrogenation of aromatic compounds is an exothermic process. mdpi.com Consequently, while an initial increase in temperature can enhance the reaction rate, excessively high temperatures can be thermodynamically unfavorable and lead to a decrease in the extent of hydrogenation. mdpi.com For instance, using a NiMo catalyst, the extent of naphthalene hydrogenation was observed to increase as the temperature rose from 210°C to 300°C, but then decreased with a further temperature increase to 380°C. mdpi.comresearchgate.net Furthermore, excessive temperatures (above ~550°F or 288°C) can be detrimental to the activity and selectivity of the hydrogenation catalyst itself. google.com
Pressure Effects: Hydrogen partial pressure is a critical factor influencing product selectivity. google.com In the hydrogenation of naphthalene to tetralin, maintaining the hydrogen partial pressure within a specific range (e.g., 20 to 100 p.s.i.g.) is crucial; pressures exceeding this can decrease the selectivity towards tetralin. google.com The primary role of pressure is often linked to maintaining the reactants in the desired phase (vapor phase is preferred over mixed liquid-vapor phases) and influencing reaction rates. google.com Studies on Ni₂P/Al₂O₃ catalysts have shown excellent conversion and selectivity to decalin at a pressure of 4 MPa (approximately 580 p.s.i.g.). mdpi.com
Table 2: Influence of Temperature and Pressure on Naphthalene Hydrogenation
| Catalyst | Temperature | Pressure | Effect on Conversion/Selectivity | Reference |
|---|---|---|---|---|
| NiMo/Al₂O₃ | 210°C → 300°C | 18 bar | Extent of hydrogenation increases. | mdpi.comresearchgate.net |
| NiMo/Al₂O₃ | 300°C → 380°C | 18 bar | Extent of hydrogenation decreases due to thermodynamics. | mdpi.comresearchgate.net |
| Generic Hydrogenation Catalyst | > ~288°C (550°F) | - | Detrimental to catalyst activity and selectivity. | google.com |
| Generic Hydrogenation Catalyst | - | > 100 p.s.i.g. | Selectivity to Tetralin decreases. | google.com |
| Ni₂P/Al₂O₃ | 300°C | 4 MPa | High conversion (98%) and selectivity to decalin (98%). | mdpi.com |
Development of Regioselective and Stereoselective Hydrogenation Protocols
Achieving regioselectivity and stereoselectivity is crucial when the naphthalene precursor is substituted, or for controlling the final stereochemistry of the decalin ring system.
Regioselectivity: In the hydrogenation of substituted naphthalenes, such as naphthols, the reaction can be directed to either the substituted or unsubstituted ring. For example, the regioselective hydrogenation of naphthols can yield either 1,2,3,4-tetrahydronaphthols or 5,6,7,8-tetrahydronaphthols depending on the catalyst and conditions employed. researchgate.net This control is vital for synthesizing specific isomers.
Stereoselectivity: The hydrogenation of naphthalene to decalin can produce two stereoisomers: cis-decalin and trans-decalin. The ratio of these isomers is highly dependent on the catalyst system. acs.org
Pd-based catalysts supported on alumina have been observed to preferentially produce trans-decalin. nih.gov
In contrast, Ni- and Mo-based catalysts , such as NiMo/Al₂O₃ and a novel Mo-doped mixed metal oxide (Mo-MMO), show a preference for the formation of cis-decalin. acs.orgnih.gov The Mo-MMO catalyst, in particular, yielded a cis/trans ratio of 0.62. acs.org The orientation of the substrate at the catalyst's active site is considered the primary factor determining the product's regio- and stereoselectivity. nih.gov For advanced applications, iridium-catalyzed asymmetric hydrogenation has been developed to provide stereocontrol in the synthesis of complex chiral molecules from cyclic olefins. diva-portal.org
Strategic Methoxy (B1213986) Group Introduction and Alkylation Reactions
Etherification of Naphthol Derivatives (e.g., 2-Naphthol) via Williamson Ether Synthesis and Related Methods (e.g., using Dimethyl Sulfate (B86663), Methyl Iodide, Dimethyl Carbonate)
The most common method for synthesizing 2-methoxynaphthalene (B124790) (also known as nerolin or yara yara) is the Williamson ether synthesis. wvu.edumasterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the deprotonation of 2-naphthol (B1666908) to form the more nucleophilic naphthoxide ion, which then attacks a methylating agent. wvu.edumasterorganicchemistry.com
The general procedure involves:
Deprotonation: 2-Naphthol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695) or methanol (B129727). wvu.eduyoutube.com This generates the sodium or potassium 2-naphthoxide salt.
Alkylation: A methylating agent is added to the naphthoxide solution. Common agents include dimethyl sulfate and methyl iodide. wikipedia.orgyoutube.comunishivaji.ac.in The naphthoxide ion acts as a nucleophile, displacing the leaving group (sulfate or iodide) on the methylating agent to form the ether bond.
Different methylating agents can result in varying yields and require different conditions. A direct comparison showed that a large-scale preparation using dimethyl sulfate yielded 79% of 2-methoxynaphthalene, while a smaller-scale synthesis with methyl iodide produced a 60% yield. youtube.com
Table 3: Etherification of 2-Naphthol using Different Methylating Agents
| Methylating Agent | Base | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl Sulfate | Sodium Hydroxide | Water | Addition at 10°C, then heating to 70-80°C. | 79% | youtube.com |
| Methyl Iodide | Potassium Hydroxide | Methanol | Stirring at room temperature for 72 hours. | 60% | youtube.com |
Chemo- and Regioselective Alkylation of Naphthalene and Decahydronaphthalene Precursors
While the primary route to decahydro-2-methoxynaphthalene involves methylation of a hydroxyl group, direct C-alkylation of naphthalene precursors can also be a strategic consideration in the synthesis of related structures. Controlling the position of alkylation on the naphthalene ring is a significant challenge in synthetic chemistry. researchgate.net
Advanced methods have been developed to achieve high regioselectivity:
Zeolite Catalysis: Zeolite catalysts, such as dealuminated H-Mordenite (HM), have been used for the highly regioselective dialkylation of naphthalene. For example, the tert-butylation of naphthalene can be optimized to give a high yield of 2,6-di-tert-butylnaphthalene (B165587) with excellent regioselectivity. nih.gov These catalysts are reusable, adding to their practical utility. nih.gov
Metal-Catalyzed C-H Functionalization: Modern methods allow for catalyst-controlled functionalization at specific positions. Rhodium-based catalysts, for instance, can selectively direct the alkenylation of naphthalene to the β-position with a high β:α ratio (>20:1). researchgate.net
Friedel-Crafts Alkylation: While a classic method, Friedel-Crafts alkylation can sometimes lead to unusual regiochemistry, with alkylation occurring at electronically deactivated positions, depending on the substrate and catalyst (e.g., triflic acid). nih.gov For phenols and naphthols, ortho-alkylation can be achieved using specific iron catalysts or metal-free conditions. researchgate.net
These regioselective alkylation strategies are crucial for creating specifically substituted naphthalene precursors, which can then be carried forward through hydrogenation and other functional group transformations to yield complex decahydronaphthalene derivatives.
Investigation of Activating Groups and Leaving Groups in Methoxy Functionalization
The introduction and modification of the methoxy group on the naphthalene core are critical steps in the synthesis of this compound. The efficiency of these transformations is heavily influenced by the nature of activating and leaving groups present on the aromatic ring.
In modern synthetic chemistry, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C–O bond functionalization. For these reactions to be effective, the methoxy group can be converted into a better leaving group, such as a triflate. nih.gov This strategy allows for the introduction of various substituents at the 2-position of the naphthalene ring.
Conversely, directing groups can be employed to achieve regioselective C-H functionalization of the naphthalene nucleus. diva-portal.org A directing group, typically a Lewis basic heteroatom, can coordinate to a transition metal catalyst and position it over a specific C-H bond, most commonly at the ortho position. diva-portal.orgacs.org While the methoxy group itself is not a strong directing group for ortho-C-H activation, other substituents can be strategically placed on the ring to direct functionalization at desired positions, which can then be followed by methoxylation. The choice of the activating or leaving group is therefore a key consideration in designing an efficient synthesis.
Table 1: Influence of Substituents on Methoxy Functionalization of Naphthalene
| Substituent Type | Position | Influence on Methoxy Functionalization | Reaction Type |
| Electron-donating groups (e.g., -OH, -NH2) | Ortho, Para | Activate the ring towards electrophilic substitution, facilitating methoxylation. | Electrophilic Aromatic Substitution |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Meta | Deactivate the ring, making methoxylation more difficult. | Nucleophilic Aromatic Substitution (if activated) |
| Halides (e.g., -Br, -I) | Any | Can act as leaving groups in nucleophilic aromatic substitution or as handles for cross-coupling reactions to introduce the methoxy group. | Nucleophilic Aromatic Substitution, Cross-Coupling |
| Triflates (-OTf) | Any | Excellent leaving groups for cross-coupling reactions. nih.gov | Cross-Coupling |
| Directing Groups (e.g., amides, pyridyls) | Various | Direct transition-metal-catalyzed C-H activation at specific positions for subsequent functionalization. diva-portal.orgacs.org | C-H Functionalization |
Convergent and Divergent Synthesis Pathways
The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies. wikipedia.orgresearchgate.net A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. researchgate.net In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of target molecules. wikipedia.orgnih.govresearchgate.net
Sequential Hydrogenation-Methylation vs. Methylation-Hydrogenation Strategies
A key strategic decision in the synthesis of this compound is the order of the hydrogenation and methylation steps.
Hydrogenation-Methylation: In this approach, 2-naphthol is first hydrogenated to the corresponding decahydronaphthol. Subsequent methylation of the hydroxyl group then yields the final product. This strategy allows for the stereoselective hydrogenation of the naphthalene ring, potentially leading to specific diastereomers of the decahydronaphthol precursor. The subsequent methylation is typically a high-yielding reaction.
Methylation-Hydrogenation: Alternatively, 2-naphthol can first be methylated to form 2-methoxynaphthalene. chemicalbook.comwikipedia.org The resulting aryl ether is then hydrogenated to the decahydro derivative. The methoxy group can influence the stereochemical outcome of the hydrogenation, potentially favoring different diastereomers compared to the hydrogenation of 2-naphthol.
The choice between these two strategies depends on the desired stereoisomer and the availability of stereoselective hydrogenation catalysts for each substrate.
Optimization of Reaction Conditions for Yield, Purity, and Atom Economy
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring high atom economy. researchgate.net Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time. rsc.orgntu.edu.sg
Table 2: Parameters for Optimization in this compound Synthesis
| Parameter | Hydrogenation Step | Methylation Step | Desired Outcome |
| Catalyst | Heterogeneous (e.g., Rh/C, Ru/C) or Homogeneous (e.g., Rh-phosphine complexes) | Phase-transfer catalyst (for some methods) | High activity, selectivity, and turnover number. |
| Solvent | Alcohols, ethers, or hydrocarbons | Polar aprotic (e.g., DMF, DMSO) or non-polar | Good solubility of reactants, minimal side reactions, ease of removal. researchgate.net |
| Temperature | Varies depending on catalyst and substrate | Room temperature to elevated temperatures | Optimal rate and selectivity, minimizing decomposition. |
| Pressure | Typically elevated hydrogen pressure | Atmospheric pressure | Sufficient for complete hydrogenation. |
| Reactants | 2-Naphthol or 2-Methoxynaphthalene | Methylating agent (e.g., dimethyl sulfate, methyl iodide) | High conversion to the desired product. |
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
Given the multiple stereocenters in this compound, the synthesis of single, pure stereoisomers is a significant challenge. rsc.orgnih.govnih.gov Enantioselective and diastereoselective methods are essential to achieve this goal. chemistryviews.orgchemrxiv.org
Chiral Catalyst Development for Asymmetric Hydrogenation and Methoxy Group Introduction
The asymmetric hydrogenation of 2-methoxynaphthalene or its derivatives is a key strategy for accessing enantiomerically enriched this compound. ajchem-b.com This is typically achieved using chiral transition metal catalysts. okayama-u.ac.jp Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have shown exceptional performance in the asymmetric hydrogenation of various aromatic compounds. googleapis.comgoogle.com
The development of new chiral ligands and catalysts is an active area of research. kyushu-u.ac.jp The goal is to create catalysts that are not only highly enantioselective but also highly active, allowing for low catalyst loadings and high turnover numbers. The choice of the chiral catalyst is critical and often needs to be tailored to the specific substrate to achieve the desired stereochemical outcome.
Table 3: Examples of Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst Type | Metal | Chiral Ligand Example | Application | Reference |
| Rhodium-based | Rh | (R,R)-DIPAMP | Asymmetric hydrogenation of enamides. | okayama-u.ac.jp |
| Ruthenium-based | Ru | (S)-BINAP | Asymmetric hydrogenation of functionalized ketones and olefins. google.com | okayama-u.ac.jpgoogle.com |
| Iridium-based | Ir | Chiral Spiro Iridium Catalysts | Asymmetric hydrogenation of ketones. ajchem-b.com | ajchem-b.com |
Substrate-Controlled Diastereoselection in Cyclization and Functionalization Reactions
Substrate-controlled diastereoselection relies on the existing stereochemical features of a molecule to direct the formation of new stereocenters. In the synthesis of this compound, this is most prominent during the cyclization to form the bicyclic decalin core and in subsequent functionalization reactions. The stereochemical outcome is dictated by steric and electronic factors inherent to the substrate and reaction intermediates.
A primary method for synthesizing the decahydro-naphthalene skeleton is the catalytic hydrogenation of 2-methoxynaphthalene. The diastereoselectivity of this reaction, yielding either the cis- or trans-fused decalin, is highly dependent on the reaction conditions and the catalyst, which in turn interact with the substrate in a sterically defined manner. For example, hydrogenation under different conditions can favor one ring fusion over the other.
Intramolecular cyclization reactions, such as the Diels-Alder reaction, are powerful tools for constructing the decalin ring system. researchgate.net The stereochemistry of the resulting bicyclic product is directly controlled by the geometry of the acyclic triene precursor. scholaris.ca The stereoselectivity arises from the specific conformations the substrate must adopt in the transition state to allow the [4+2] cycloaddition to occur. scholaris.ca Similarly, in the functionalization of a pre-existing decalin ring, resident functional groups can direct incoming reagents to a specific face of the molecule. For instance, a hydroxyl or methoxy group can chelate to a Lewis acid catalyst, holding it on one face of the ring system and thereby directing the approach of a nucleophile to the opposite, less-hindered face. tib.eu This strategy allows for the controlled introduction of new substituents with a predictable relative stereochemistry. The Baddeley reaction, an acylative functionalization of decalins, also demonstrates high regio- and diastereoselectivity based on the substrate's structure and its interaction with acylium ions. nih.gov
Table 1: Examples of Substrate-Controlled Reactions in Decalin Synthesis
| Reaction Type | Substrate Type | Key Control Element | Typical Outcome |
| Catalytic Hydrogenation | 2-Methoxynaphthalene | Substrate adsorption on catalyst surface | Formation of cis or trans decalin isomers |
| Intramolecular Diels-Alder | Acyclic triene precursor | Geometry (E/Z) of double bonds in the precursor | Defined cis or trans ring fusion and relative stereochemistry |
| C-H Functionalization | Decalin | Inherent steric and electronic properties | Regio- and diastereoselective introduction of functional groups nih.gov |
Chiral Auxiliary Approaches for Stereochemical Control
When substrate control is insufficient to achieve the desired stereochemistry, a chiral auxiliary can be employed. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. wikipedia.org This converts the achiral substrate into a chiral molecule, allowing for subsequent reactions to proceed diastereoselectively under the influence of the auxiliary's steric and electronic properties. After the desired stereocenter(s) have been created, the auxiliary is removed to yield the enantiomerically enriched product.
In the context of decalin synthesis, chiral auxiliaries are particularly effective in controlling the facial selectivity of key bond-forming reactions. For example, the Evans oxazolidinone auxiliary can be attached to an acyclic precursor destined for an intramolecular Diels-Alder reaction. rsc.org The bulky auxiliary effectively blocks one face of the dienophile, forcing the cyclization to occur from the opposite face, thereby producing the decalin ring with high diastereoselectivity. rsc.orgrsc.org Studies have shown this approach can override the inherent, but poor, facial selectivity of the substrate itself, providing reliable access to a specific stereoisomer. rsc.org Similarly, other auxiliaries, such as the Davies 'SuperQuat' auxiliary, have been used in asymmetric intramolecular Diels-Alder reactions to produce trans-decalin systems with high stereochemical control. researchgate.net Another strategy involves using auxiliaries like (S)-(phenylthiomethyl)benzyl ether at the C-2 position of a glycosyl donor to direct the formation of a trans-decalin-like intermediate sulfonium (B1226848) ion, which in turn controls the stereoselective formation of a 1,2-cis-glycoside. nih.gov
Table 2: Chiral Auxiliaries in Diastereoselective Decalin Synthesis
| Chiral Auxiliary | Reaction Type | Function | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Intramolecular Diels-Alder | Overrides inherent facial selectivity of the substrate rsc.org | High d.e. reported for decalin frameworks rsc.org |
| Davies 'SuperQuat' | Intramolecular Diels-Alder | Directs stereochemistry in the formation of trans-decalin systems researchgate.net | High d.e. reported researchgate.net |
| (S)-(phenylthiomethyl)benzyl | Glycosylation | Induces formation of a trans-decalin-like intermediate nih.gov | Excellent anomeric control reported nih.gov |
Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Enrichment
When a synthesis produces a racemic or diastereomeric mixture of this compound, separation techniques are required to isolate the desired stereoisomer. The two principal methods for this enantiomeric enrichment are chiral chromatography and crystallization-based resolution.
Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. rsc.orghumanjournals.com The principle relies on the formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral environment of the CSP. csfarmacie.cz Because these diastereomeric complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, allowing for their separation. csfarmacie.cz
A wide variety of CSPs are commercially available, broadly categorized as:
Pirkle-type or brush-type phases: These have small chiral molecules covalently bonded to a silica (B1680970) support. humanjournals.com
Polysaccharide-based phases: These utilize derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica gel support. They are highly versatile and effective for a broad range of compounds. humanjournals.com
Cyclodextrin-based phases: These use cyclodextrins, which have a chiral cavity, to form inclusion complexes with the analytes. csfarmacie.cz
Protein-based phases: These use proteins, such as bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP), which exhibit natural enantioselectivity.
The choice of CSP, mobile phase composition (often a mixture of alkanes and alcohols for normal-phase chromatography), and operating conditions (flow rate, temperature) must be optimized to achieve baseline resolution of the this compound enantiomers. lcms.cznih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Resolution
| CSP Type | Chiral Selector | Typical Mobile Phase | Separation Principle |
| Polysaccharide-based | Cellulose or Amylose Carbamate Derivatives | Hexane/Isopropanol, Ethanol, Methanol | π-π interactions, hydrogen bonding, steric inclusion humanjournals.com |
| Pirkle (Brush-type) | π-acidic or π-basic small molecules | Hexane/Isopropanol | π-π donor-acceptor interactions, dipole-dipole, hydrogen bonding humanjournals.com |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin | Aqueous buffers, Methanol/Water, Acetonitrile/Water | Inclusion complexation within the chiral cavity csfarmacie.cz |
Crystallization-Based Resolution
Resolution by crystallization is a classical yet effective method for separating enantiomers on a large scale. The most common approach involves converting the racemic mixture into a pair of diastereomers that possess different physical properties, such as solubility. wikipedia.org For example, if this compound were functionalized to contain a carboxylic acid or an amine group, it could be reacted with an enantiomerically pure chiral base (e.g., brucine, (R)-1-phenylethylamine) or a chiral acid (e.g., tartaric acid), respectively. wikipedia.orgmdpi.com This reaction forms a pair of diastereomeric salts. Due to their different crystal packing energies and solubilities, these salts can often be separated by fractional crystallization. mdpi.com After separation, the pure diastereomeric salt is treated with acid or base to cleave the resolving agent, yielding the enantiomerically pure this compound derivative.
More advanced techniques such as crystallization-induced dynamic resolution (CIDR) can also be applied. researchgate.netsioc-journal.cn In this process, the desired enantiomer crystallizes from a solution where the unwanted enantiomer is continuously racemized back into the racemic mixture, theoretically allowing for a quantitative yield of a single enantiomer. researchgate.netsioc-journal.cn
Stereochemical Analysis and Conformational Studies of Decahydro 2 Methoxynaphthalene
Configurational Isomerism: Cis- and Trans-Decahydro-2-methoxynaphthalene
The fusion of the two cyclohexane (B81311) rings in decahydro-2-methoxynaphthalene can occur in two distinct ways, leading to the formation of two diastereomers: cis-decahydro-2-methoxynaphthalene and trans-decahydro-2-methoxynaphthalene. These isomers are configurationally distinct and cannot be interconverted without the breaking and reforming of chemical bonds.
Synthesis and Isolation of Individual Stereoisomers
The synthesis of this compound stereoisomers typically proceeds through a two-step process involving the hydrogenation of a suitable naphthalene (B1677914) precursor followed by methylation. A common starting material is 2-naphthol (B1666908) (β-naphthol).
Catalytic hydrogenation of 2-naphthol over catalysts such as nickel or rhodium-on-alumina yields decahydro-2-naphthol (B1664090) as a mixture of its cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, hydrogenation of 2-naphthol can produce a mixture of stereoisomeric decahydro-2-naphthols.
Once the mixture of decahydro-2-naphthol isomers is obtained, the next step is the methylation of the hydroxyl group to form the corresponding methoxy (B1213986) ether. This can be achieved using standard methylation reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
The separation of the resulting cis- and trans-decahydro-2-methoxynaphthalene isomers can be challenging due to their similar physical properties. However, techniques such as fractional distillation or preparative gas chromatography can be employed for their isolation. In some cases, separation of the precursor decahydro-2-naphthol isomers by methods like fractional crystallization or chromatography is performed prior to methylation, which can simplify the final purification of the individual methoxy derivatives.
| Reaction Step | Reagents and Conditions | Product(s) |
| Hydrogenation | 2-Naphthol, H₂, Ni or Rh/Al₂O₃ catalyst, high pressure and temperature | cis- and trans-Decahydro-2-naphthol mixture |
| Methylation | Decahydro-2-naphthol, Dimethyl sulfate or Methyl iodide, Base (e.g., NaH) | cis- and trans-Decahydro-2-methoxynaphthalene mixture |
| Separation | Technique | Outcome |
| Fractional Distillation | Precise temperature and pressure control | Separation of isomers based on boiling point differences |
| Preparative GC | Appropriate column and conditions | Isolation of individual stereoisomers |
Structural Differences and Interconversion Barriers
The fundamental structural difference between cis- and trans-decahydro-2-methoxynaphthalene lies in the geometry of the ring fusion. In the trans isomer, the two cyclohexane rings are fused via two equatorial bonds, resulting in a relatively flat and rigid structure. Conversely, the cis isomer has the rings fused through one axial and one equatorial bond, leading to a bent and more flexible molecule.
The interconversion between the cis and trans isomers is not a conformational process but a configurational one, meaning it requires the breaking of C-C bonds. Consequently, the energy barrier for this interconversion is very high, and it does not occur under normal conditions. The two isomers are stable and can be isolated as distinct chemical entities.
| Isomer | Ring Fusion | Molecular Shape | Relative Stability |
| trans-Decahydro-2-methoxynaphthalene | Equatorial-Equatorial | Relatively flat and rigid | More stable |
| cis-Decahydro-2-methoxynaphthalene | Axial-Equatorial | Bent and flexible | Less stable |
Conformational Landscape and Dynamics
The conformational behavior of this compound is primarily dictated by the inherent flexibility of the cyclohexane rings and the influence of the methoxy substituent. Both the cis and trans isomers exhibit distinct conformational landscapes.
Ring Puckering and Chair-Chair Interconversion in the Decalin Core
The individual cyclohexane rings in both cis- and trans-decahydro-2-methoxynaphthalene adopt puckered chair conformations to minimize angle and torsional strain.
In the case of trans-decalin, the rigid equatorial-equatorial ring fusion locks the molecule into a single chair-chair conformation. Ring flipping, a characteristic process for monosubstituted cyclohexanes, is effectively blocked in the trans isomer. Any attempt at a chair-chair interconversion would introduce significant ring strain, making it energetically prohibitive.
In contrast, the cis-decalin core is conformationally mobile. The axial-equatorial fusion allows for a concerted "ring flip" where both rings interconvert between their respective chair conformations. This process has a relatively low energy barrier, on the order of 10-12 kcal/mol. This conformational flexibility is a key feature distinguishing the cis isomer from its rigid trans counterpart.
Influence of the Methoxy Substituent on Preferred Conformations
The presence of the methoxy group at the 2-position introduces further conformational considerations. The preference of a substituent to occupy an equatorial rather than an axial position in a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the two conformers. The A-value for a methoxy group is approximately 0.6-0.7 kcal/mol.
In trans-decahydro-2-methoxynaphthalene, the rigid decalin framework means that the methoxy group is fixed in either an axial or an equatorial position, depending on the specific stereoisomer. The equatorial conformer is thermodynamically more stable due to the avoidance of 1,3-diaxial interactions between the methoxy group and the axial hydrogens on the same ring.
For the flexible cis-decahydro-2-methoxynaphthalene, the methoxy group can exist in either an axial or an equatorial orientation, and these two conformations will be in equilibrium through the ring-flipping process. The equilibrium will favor the conformer where the methoxy group is in the more sterically favorable equatorial position. The energy difference between the axial and equatorial conformers will be influenced by the A-value of the methoxy group, as well as any additional steric interactions arising from the specific geometry of the cis-decalin system.
| Decalin Isomer | Conformational Flexibility | Methoxy Group Position | Preferred Conformation |
| trans | Rigid | Fixed (axial or equatorial) | Equatorial methoxy is more stable |
| cis | Flexible | In equilibrium (axial and equatorial) | Equilibrium favors equatorial methoxy |
Temperature-Dependent Conformational Analysis
The dynamic conformational equilibrium of cis-decahydro-2-methoxynaphthalene can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
As the temperature is lowered, the rate of ring flipping decreases. At a sufficiently low temperature, known as the coalescence temperature, the interconversion becomes slow enough on the NMR timescale that separate signals for the axial and equatorial conformers can be observed. By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium, including the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, as well as the free energy of activation (ΔG‡) for the ring inversion process. These studies provide valuable quantitative insights into the conformational dynamics of the molecule. For cis-decalin derivatives, temperature-dependent NMR has been used to study the conformational equilibria between "steroid-like" and "non-steroid-like" conformers.
Advanced Stereochemical Assignment Methodologies
The unambiguous determination of the three-dimensional arrangement of atoms in this compound, a molecule with multiple stereocenters, requires sophisticated analytical techniques. The rigid, fused ring system of the decalin core, present in both cis and trans isomers, gives rise to a complex stereochemical landscape. Advanced methods are therefore essential to elucidate the precise configuration of each stereoisomer.
Correlative Approaches to Establish Relative and Absolute Stereochemistry
Correlative approaches are powerful strategies that combine experimental data with computational analysis or known stereochemical standards to deduce the configuration of a target molecule. These methods are particularly valuable for complex structures like this compound, where multiple stereocenters can create a large number of possible diastereomers.
One of the most effective techniques for determining relative stereochemistry in cyclic systems is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments. By measuring the spatial proximity of protons, the relative orientation of substituents and the conformation of the decalin rings can be established. For instance, in a given diastereomer of this compound, the observation of an NOE between a proton on the methoxy group and specific protons on the decalin framework can define the orientation of the methoxy substituent as either axial or equatorial. Furthermore, correlations between protons at the ring junction and other ring protons can confirm the cis or trans fusion of the rings. dalalinstitute.commasterorganicchemistry.com
To illustrate, consider a hypothetical analysis of a specific isomer of this compound. The observed NOE correlations could be tabulated to build a picture of the molecule's 3D structure.
Interactive Data Table: Hypothetical NOE Correlations for a this compound Isomer
| Irradiated Proton | Observed NOE Proton(s) | Inferred Proximity/Orientation |
| H-2 (methine) | H-1a, H-3a, H-8a | Axial orientation of H-2 |
| OCH₃ | H-1a, H-3a | Equatorial orientation of methoxy group |
| H-4a | H-5a, H-9 | trans-fused ring system |
Note: This data is illustrative and would be determined experimentally.
For the assignment of absolute stereochemistry, chemical correlation to a known standard is a classic and reliable method. This involves chemically converting this compound, or a precursor, to a compound whose absolute configuration has been unequivocally established, for instance by X-ray crystallography.
Another powerful correlative technique is the Mosher ester analysis, which is used to determine the absolute configuration of chiral alcohols. mdpi.comresearchgate.net While this compound is an ether, this method could be applied to its precursor, decahydronaphthalenol. By forming diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the changes in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage, the absolute configuration of the alcohol, and by extension the ether, can be determined. mdpi.comresearchgate.net
Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, has also emerged as a premier method for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.netrsc.orgbruker.comrsc.orgspark904.nl This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com By comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectrum for a specific absolute configuration (e.g., (2R,4aS,8aR)), a definitive assignment can be made. nih.gov The agreement between the experimental and calculated spectra provides a high level of confidence in the absolute stereochemical assignment. nih.gov
Circular Dichroism Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. While the saturated decalin framework of this compound does not possess a strong chromophore for traditional electronic CD (ECD) in the accessible UV-Vis region, the ether oxygen atom does introduce a chromophoric center.
The application of ECD to a molecule like this compound can be enhanced by derivatization. For instance, introducing a chromophoric group, such as a benzoate (B1203000), in place of the methoxy group would create a derivative with strong UV absorption. The resulting CD spectrum, particularly the sign and intensity of the Cotton effects, could then be analyzed to deduce the absolute configuration of the stereocenter bearing the chromophore. This is often done by applying empirical rules, such as the octant rule for ketones, or through more sophisticated methods like exciton-coupled CD if a second chromophore is introduced.
More directly applicable to this compound itself is Vibrational Circular Dichroism (VCD), as mentioned previously. VCD is a powerful tool for determining the absolute configuration of molecules without the need for derivatization. rsc.org The VCD spectrum exhibits a series of positive and negative bands corresponding to the vibrational modes of the molecule. The pattern of these bands is unique to a specific enantiomer.
A hypothetical VCD analysis for an enantiomer of this compound would involve comparing the experimental spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration.
Interactive Data Table: Representative VCD Data for a Hypothetical Enantiomer of this compound
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (2S,4aR,8aS) | Assignment |
| 2925 | +5.2 | +4.8 | C-H stretch |
| 1450 | -2.1 | -1.9 | CH₂ scissoring |
| 1100 | +8.5 | +8.1 | C-O stretch |
| 950 | -3.7 | -3.5 | Skeletal vibration |
Note: This data is representative and illustrates the correlation between experimental and calculated values for absolute configuration assignment.
The excellent agreement between the signs and relative intensities of the experimental and calculated VCD bands would provide a confident assignment of the absolute configuration of the this compound enantiomer under investigation. rsc.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of Decahydro 2 Methoxynaphthalene
Reactions Involving the Methoxy (B1213986) Functional Group
The presence of the methoxy group introduces a site of specific chemical reactivity, primarily centered around the ether linkage.
The ether bond in decahydro-2-methoxynaphthalene is chemically stable but can be cleaved under stringent conditions, typically involving strong acids. wikipedia.org This process, known as ether cleavage, results in demethylation to produce the corresponding decahydronaphthol and a methyl halide. masterorganicchemistry.com
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the methoxy group into a good leaving group (methanol). libretexts.org Following protonation, the reaction can proceed via two different nucleophilic substitution mechanisms: SN1 or SN2. wikipedia.orgmasterorganicchemistry.com
SN2 Mechanism: The halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the methyl carbon, which is sterically unhindered. This concerted step involves the simultaneous formation of a methyl halide bond and the cleavage of the carbon-oxygen bond, releasing decahydronaphthol. This pathway is generally favored for the cleavage of methyl ethers. masterorganicchemistry.com
SN1 Mechanism: Alternatively, the nucleophile could attack the secondary carbon of the decahydronaphthalene (B1670005) ring. However, this pathway is less likely for the methyl group but could be relevant for the other carbon of the ether if it were tertiary, which is not the case here. libretexts.org
If an excess of the strong acid is used, the initially formed decahydronaphthol can undergo a subsequent substitution reaction to yield the corresponding halodecalin. libretexts.org Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers to yield the corresponding alcohol or phenol. masterorganicchemistry.com
Table 1: Reagents and Products in Ether Cleavage of this compound
| Reagent | Mechanism | Primary Products |
|---|---|---|
| Hydroiodic Acid (HI) | SN2 | Decahydro-2-naphthol (B1664090), Methyl iodide |
| Hydrobromic Acid (HBr) | SN2 | Decahydro-2-naphthol, Methyl bromide |
| Boron Tribromide (BBr₃) | Lewis Acid-Assisted | Decahydro-2-naphthol |
The saturated decahydronaphthalene skeleton is susceptible to oxidation, which can lead to ring-opening and the formation of various oxygenated functional groups. Ozonation of decalin, the parent structure of this compound, serves as a relevant model for this reactivity. nih.gov
Studies on the ozonation of decalin have shown that the reaction leads to the cleavage of the cyclic structure. nih.gov The oxidation process introduces alcohol, aldehyde, and carboxylic acid functionalities into the resulting products. The reaction proceeds with a conversion of over 50% for decalin, yielding carboxylic acids as a major product. nih.gov This indicates that under similar oxidative conditions, the decahydronaphthalene ring of this compound would likely undergo significant transformation and fragmentation. The products of decalin oxidation by ozone are found to be relatively stable against further oxidation. nih.gov
While direct oxidation of the methoxy group is less common, oxidative cleavage of ethers can occur under specific conditions, often leading to the formation of esters or lactones.
Classical electrophilic and nucleophilic substitution reactions are characteristic of aromatic systems, where substituents like a methoxy group can activate or deactivate the ring and direct incoming groups to specific positions. byjus.comwikipedia.org In an aromatic compound such as 2-methoxynaphthalene (B124790) (nerolin), the methoxy group is an activating, ortho-para directing group for electrophilic attack due to its ability to donate electron density to the ring through resonance. researchgate.net
However, in a saturated aliphatic system like this compound, these electronic effects are absent. The molecule lacks the π-system necessary for electrophilic aromatic substitution. quora.com Similarly, nucleophilic aromatic substitution, which requires strong electron-withdrawing groups on an aromatic ring, is not a relevant pathway for this saturated compound. wikipedia.orgquora.com
Instead, the influence of the methoxy group on the reactivity of the decahydronaphthalene ring is primarily through inductive and steric effects. In the context of modern synthetic chemistry, functional groups can act as "directing groups" in transition-metal-catalyzed C-H functionalization reactions, enabling reactions at remote positions. rsc.orgrsc.org It is conceivable that the oxygen atom of the methoxy group could coordinate to a metal catalyst, directing functionalization to a specific C-H bond on the saturated ring, although specific examples for this compound are not extensively documented. nih.govscienceopen.com
Transformations of the Decahydronaphthalene Ring System
The reactivity of the bicyclic alkane framework is characterized by its potential for dehydrogenation and the functionalization of its C-H bonds.
This compound is the fully saturated, or hydrogenated, form of 2-methoxynaphthalene. dalalinstitute.com As such, it cannot undergo further hydrogenation. However, it can undergo dehydrogenation to yield its unsaturated counterparts, tetralin and naphthalene (B1677914) derivatives.
This process is a key reaction in the context of "liquid organic hydrides" for hydrogen storage, where decalin is a model compound. rsc.orgaiche.org The dehydrogenation is an endothermic reaction that typically requires high temperatures (above 473 K) and the use of a metal catalyst. rsc.org Supported platinum (Pt) and palladium (Pd) catalysts are commonly employed for this transformation. rsc.orgrsc.org
Table 2: Hydrogenation and Dehydrogenation Reactions
| Reaction Type | Substrate | Product(s) | Typical Conditions |
|---|---|---|---|
| Dehydrogenation | This compound | 2-Methoxytetralin, 2-Methoxynaphthalene, H₂ | High Temperature (>473 K), Pt or Pd Catalyst rsc.orgrsc.org |
| Hydrogenation | 2-Methoxynaphthalene | This compound | H₂, Metal Catalyst (e.g., Ni, Pt) |
The direct functionalization of unactivated C-H bonds in saturated hydrocarbons like the decahydronaphthalene system is a significant challenge in organic synthesis. nih.govnih.gov One notable transformation is the Baddeley reaction , which can be considered an aliphatic equivalent of the Friedel-Crafts reaction. nih.govresearchgate.net
In this reaction, treating decalin with aluminum trichloride (B1173362) (AlCl₃) and an acyl chloride (like acetyl chloride) leads to a complex transformation. researchgate.netacs.org Mechanistic studies suggest the reaction is initiated by the acylium ion (CH₃CO⁺) acting as a hydride acceptor, abstracting a hydride from a tertiary C-H bond of the decalin ring to form a decalinyl carbocation. nih.govacs.org Subsequent loss of a proton generates an octalin (an alkene), which then reacts with another acylium ion. nih.gov A series of steps including a 1,2-hydride shift and elimination ultimately leads to the formation of a tricyclic enol ether product. nih.gov This reaction demonstrates a rare example of regio- and stereocontrolled functionalization of the decalin core. nih.gov
Another method for functionalizing the ring is through oxidative cleavage, as seen in ozonation reactions, which break C-C bonds and introduce oxygen-containing functional groups. nih.gov
Table 3: C-H Functionalization Reactions of the Decalin Ring
| Reaction Name | Reagents | Key Intermediate | Product Type |
|---|---|---|---|
| Baddeley Reaction | Acyl chloride, AlCl₃ | Decalinyl carbocation, Octalin | Tricyclic enol ether nih.govacs.org |
| Ozonation | Ozone (O₃) | Ozonide | Ring-opened alcohols, aldehydes, carboxylic acids nih.gov |
Ring-Opening and Rearrangement Reactions
While specific literature detailing the ring-opening and rearrangement reactions of this compound is sparse, the reactivity of this saturated ether can be inferred from the established principles of carbocation chemistry. Reactions initiated by strong acids would likely involve the protonation of the methoxy group, transforming it into a good leaving group (methanol).
The departure of methanol (B129727) would generate a secondary carbocation on the decahydronaphthalene skeleton. This carbocation is susceptible to a variety of subsequent reactions, primarily driven by the desire to achieve a more stable energetic state. These transformations can include:
Hydride Shifts: Migration of a hydride ion from an adjacent carbon to the carbocationic center, potentially leading to the formation of a more stable tertiary carbocation if the stereochemistry allows.
Wagner-Meerwein Rearrangements: The migration of a carbon-carbon bond, which can result in ring contraction or expansion. This is a common pathway for strained bicyclic systems to alleviate ring strain. The specific products would be highly dependent on the stereoisomer of the starting this compound.
Elimination Reactions: Loss of a proton from a carbon adjacent to the carbocationic center to form an octahydronaphthalene derivative. The regioselectivity of this elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric environment around the carbocation.
Nucleophilic Attack: In the presence of a nucleophile, trapping of the carbocation can occur, leading to substitution products.
The interplay of these potential reaction pathways would result in a complex mixture of products, the distribution of which would be sensitive to the specific reaction conditions.
Elucidation of Reaction Mechanisms and Kinetics
A thorough understanding of the chemical transformations of this compound necessitates detailed mechanistic and kinetic studies.
Detailed Mechanistic Studies of Key Transformation Steps
Mechanistic investigations into the acid-catalyzed reactions of this compound would likely focus on identifying the key intermediates, such as the initially formed oxonium ion and the subsequent carbocations. Techniques such as isotopic labeling, particularly with deuterium, could be employed to trace the movement of atoms and elucidate the pathways of hydride and alkyl shifts.
Computational chemistry, including density functional theory (DFT) calculations, would be a powerful tool to map the potential energy surface of the reaction. These calculations can help to determine the relative stabilities of different carbocation intermediates and the energy barriers for the transition states connecting them, thereby predicting the most likely rearrangement pathways.
Kinetic Rate Law Determination and Identification of Rate-Determining Steps
For an acid-catalyzed reaction proceeding through a carbocation intermediate, the rate-determining step is typically the formation of the carbocation. The rate law would likely be first-order in both the this compound and the acid catalyst, indicating a bimolecular rate-determining step (e.g., protonation of the ether and subsequent loss of methanol).
Kinetic isotope effect (KIE) studies could provide further insight into the rate-determining step. For example, the absence of a primary kinetic isotope effect when using a deuterated substrate would support the notion that C-H bond breaking is not involved in the slowest step of the reaction.
Role of Catalysts and Solvents in Reaction Pathways
The choice of catalyst and solvent would have a profound impact on the outcome of reactions involving this compound.
Catalysts: The strength of the acid catalyst would be a critical factor. Stronger acids, such as triflic acid or superacids, would facilitate the formation of the carbocation intermediate more readily than weaker acids. The nature of the counter-ion of the acid could also influence the reaction by affecting the stability and reactivity of the carbocationic intermediates.
Solvents: The polarity and nucleophilicity of the solvent would play a significant role in the reaction pathway.
Polar Protic Solvents: Solvents like water or alcohols can act as nucleophiles, trapping the carbocation intermediates to form alcohols or new ethers, respectively. Their high polarity can also help to stabilize the charged intermediates.
Polar Aprotic Solvents: Solvents such as dichloromethane (B109758) or nitromethane (B149229) are less nucleophilic and can promote rearrangement reactions by providing a polar environment that stabilizes the carbocation without competing for it.
Nonpolar Solvents: In nonpolar solvents like hexane, the formation of charged intermediates is disfavored, and reactions may be sluggish or require higher temperatures. Elimination reactions might be more prevalent in such environments.
The following table summarizes the expected influence of solvent properties on the reaction pathways of this compound:
| Solvent Type | Polarity | Nucleophilicity | Expected Predominant Reaction |
| Polar Protic | High | High | Substitution/Solvolysis |
| Polar Aprotic | High | Low | Rearrangement |
| Nonpolar | Low | Low | Elimination |
By carefully selecting the catalyst and solvent, it is possible to steer the reaction towards a desired outcome, whether it be substitution, elimination, or a specific rearrangement product.
Advanced Spectroscopic and Analytical Characterization of Decahydro 2 Methoxynaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of decahydro-2-methoxynaphthalene. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial arrangement can be constructed.
Isomer Differentiation and Stereochemical Assignment via 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY)
The decalin ring system can exist as two primary diastereomers: cis-decalin and trans-decalin. chemistnotes.commasterorganicchemistry.com The trans isomer is conformationally rigid, or "locked," while the cis isomer is flexible and can undergo a ring flip, interconverting between two equivalent chair-chair conformations. masterorganicchemistry.comyoutube.comyoutube.com This fundamental difference, along with the position of the methoxy (B1213986) group, profoundly influences the NMR spectra.
1D (¹H and ¹³C) NMR: The ¹H NMR spectrum of a specific isomer of this compound would display a complex set of signals in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the sixteen protons of the decalin skeleton. The proton on the carbon bearing the methoxy group (-CH-O-) would appear further downfield (approx. 3.2-3.5 ppm), and the methoxy group's three protons would present as a sharp singlet (approx. 3.3 ppm).
The ¹³C NMR spectrum would show 11 distinct signals, assuming an asymmetric isomer. The carbon atom attached to the oxygen would be the most deshielded of the saturated carbons (approx. 70-80 ppm), while the methoxy carbon would resonate around 55-60 ppm. oregonstate.edulibretexts.org The remaining nine carbons of the decalin ring would appear in the 20-45 ppm range.
2D NMR for Structural Elucidation: While 1D spectra suggest the presence of functional groups, 2D NMR is required for definitive assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is used to trace the connectivity of protons within each ring, establishing which protons are neighbors. For instance, the -CH-O- proton would show correlations to its adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net This allows for the unambiguous assignment of each carbon that has protons attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. researchgate.net It is crucial for piecing together the molecular skeleton. For example, the methoxy protons' singlet would show a correlation to the C2 carbon, confirming the location of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it detects through-space interactions between protons that are close to each other, regardless of bonding. acdlabs.com This is the key experiment to differentiate cis and trans isomers. In a trans isomer, the two bridgehead protons are on opposite faces of the ring system. In a cis isomer, they are on the same face. masterorganicchemistry.comlibretexts.org A NOESY experiment would reveal a spatial correlation between the two bridgehead protons in the cis isomer, a correlation that would be absent in the trans isomer. Furthermore, NOESY can determine the axial or equatorial orientation of the methoxy group by showing correlations between the methoxy protons and nearby axial or equatorial protons on the decalin ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a trans-Decahydro-2-methoxynaphthalene Isomer
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HSQC, HMBC, NOESY) |
| C2 | 3.35 (m) | 78.5 | HSQC: Correlates with C2. COSY: Correlates with H1, H3. HMBC: Correlates with C1, C3, C4, OCH₃. NOESY: Shows spatial proximity to specific axial/equatorial protons. |
| OCH₃ | 3.32 (s) | 56.1 | HSQC: N/A. HMBC: Correlates with C2. NOESY: Shows proximity to H2 and other nearby protons, defining its orientation. |
| C4a (bridgehead) | 1.45 (m) | 41.2 | HSQC: Correlates with C4a. COSY: Correlates with H4, H5, H8a. NOESY: Absence of correlation to H8a confirms trans fusion. |
| C8a (bridgehead) | 1.38 (m) | 40.8 | HSQC: Correlates with C8a. COSY: Correlates with H1, H4a, H7, H8. NOESY: Absence of correlation to H4a confirms trans fusion. |
| Other CH/CH₂ | 0.90 - 2.10 (m) | 21.5 - 35.8 | Extensive COSY, HSQC, and HMBC correlations are used to map the full spin system of the decalin rings. |
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational changes in molecules. For this compound, this is particularly relevant for the cis isomer. The trans isomer is conformationally locked and would not exhibit dynamic behavior. masterorganicchemistry.com
The cis-decalin framework undergoes a chair-chair ring inversion, which interconverts axial and equatorial positions. youtube.comyoutube.com At room temperature, if this exchange is rapid on the NMR timescale, the spectrum shows time-averaged signals. However, by lowering the temperature, this conformational exchange can be slowed.
At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton would broaden and then resolve into two distinct signals, representing the two different magnetic environments of the axial and equatorial positions in the "frozen" conformers. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing critical thermodynamic data about the molecule's flexibility.
Quantitative NMR for Purity and Composition Analysis
Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without requiring an identical reference standard of the analyte. The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent. The ¹H NMR spectrum is then recorded under quantitative conditions (e.g., long relaxation delay).
The purity is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the methoxy singlet) with the integral of a known signal from the internal standard. The calculation takes into account the molar masses of the analyte and the standard, their initial weights, and the number of protons corresponding to each integrated signal. This method provides a highly accurate and precise determination of sample purity, traceable to SI units.
Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. uni-saarland.de The mass spectrum of this compound (C₁₁H₂₀O, MW = 168.28 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z 168.
The fragmentation pattern would be characteristic of a cyclic ether. libretexts.orgmiamioh.edu Key fragmentation pathways would likely include:
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This could lead to the loss of an alkyl radical.
Loss of the methoxy group: Cleavage of the C-O bond can result in the loss of a methoxy radical (·OCH₃), leading to a prominent peak at m/z 137 (M-31).
Loss of methanol (B129727): A rearrangement followed by the elimination of a neutral methanol molecule (CH₃OH) could produce a peak at m/z 136 (M-32).
Decalin skeleton fragmentation: The saturated bicyclic ring system would also undergo characteristic fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) and other small hydrocarbon fragments.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. For a molecule like this compound, which lacks easily ionizable functional groups, ionization would likely occur via protonation in the presence of an acidic mobile phase, yielding a protonated molecule [M+H]⁺ at m/z 169. The resulting spectrum would be much simpler than the EI spectrum, primarily showing the molecular ion with few, if any, fragment peaks.
Table 2: Predicted Key Mass Fragments for this compound under EI-MS
| m/z Value | Proposed Identity | Fragmentation Pathway |
| 168 | [M]⁺˙ (Molecular Ion) | Intact molecule radical cation |
| 137 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 136 | [M - CH₃OH]⁺˙ | Elimination of neutral methanol via rearrangement |
| 125 | [M - C₃H₇]⁺ | Fragmentation of the decalin ring |
| 97 | [C₇H₁₃]⁺ | Further fragmentation of the bicyclic system |
| 55 | [C₄H₇]⁺ | Common fragment in cyclic alkanes |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule.
For this compound, the molecular formula is C₁₁H₂₀O. The calculated monoisotopic exact mass for the [M]⁺˙ ion is 168.151415 Da. HRMS analysis would be able to measure this mass with high precision. This experimental value can then be used to confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass of 168, such as C₁₂H₂₄ (168.187801 Da) or C₁₀H₁₆O₂ (168.115030 Da). This confirmation is a critical step in the definitive identification of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a mixture containing this compound. The process involves a gas chromatograph, which vaporizes the sample and separates its constituents based on their volatility and interaction with a stationary phase within a capillary column. imist.mabrjac.com.br As the separated compounds, including the various isomers of this compound, exit the GC column, they enter the mass spectrometer.
In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. For this compound (C11H20O, molecular weight: 168.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 168. Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH3) resulting in a significant fragment at m/z 137, and further fragmentation of the decahydronaphthalene (B1670005) ring structure.
By comparing the retention times from the GC and the fragmentation patterns from the MS with those of known standards or spectral libraries, analysts can unambiguously identify and quantify this compound isomers even in complex matrices. nih.govgcms.cz This technique is crucial for analyzing the products of synthesis reactions, where multiple stereoisomers (cis/trans) and positional isomers might be present. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The key functional groups of this compound give rise to characteristic peaks. The C-H stretching vibrations of the saturated decalin ring system are expected in the 2850-3000 cm⁻¹ region. The prominent C-O stretching vibration of the methoxy ether group is a key identifier and typically appears in the 1075-1275 cm⁻¹ range. ijpsjournal.com
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks from C-C stretching and various bending vibrations. This region is unique to the specific molecule and is highly sensitive to its stereochemistry, allowing for differentiation between cis and trans isomers of the decalin ring system.
Below is a table of expected characteristic vibrational frequencies for this compound, compiled from data for structurally similar compounds like decahydro-2-naphthol (B1664090) and 2-methoxynaphthalene (B124790). nih.govnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| C-H Stretch (Saturated) | 2850 - 2980 | IR & Raman |
| CH₂ Bend (Scissoring) | 1445 - 1470 | IR |
| C-O-C Asymmetric Stretch (Ether) | 1220 - 1275 | IR |
| C-O-C Symmetric Stretch (Ether) | 1075 - 1150 | IR |
| C-C Stretch (Ring) | 800 - 1200 | IR & Raman |
The decahydronaphthalene core of the molecule can exist in different spatial arrangements, primarily as cis and trans isomers, which arise from the fusion of the two cyclohexane (B81311) rings. These isomers have distinct molecular symmetries and, consequently, different vibrational spectra. Low-frequency vibrational modes, such as skeletal deformations and ring puckering modes, are particularly sensitive to these conformational differences.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies for different conformers (e.g., cis-decalin vs. trans-decalin). nih.gov By comparing the experimentally obtained IR and Raman spectra with these calculated spectra, it is possible to identify the specific conformation of this compound present in a sample. For instance, the number and position of active bands in the fingerprint region can differ significantly between the more flexible cis isomer and the rigid trans isomer, allowing for their differentiation and conformational assignment.
Chromatographic Techniques for Separation and Purity Assessment
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the separation, purification, and quantification of the isomers of this compound. nih.gov The choice between GC and HPLC depends on the volatility and thermal stability of the isomers.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. Separation of the cis and trans diastereomers can be achieved based on their different boiling points and interactions with the stationary phase. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5) is typically effective. The trans isomer, being more thermodynamically stable and often having a more linear shape, may elute at a different time than the cis isomer. Quantification is performed by integrating the peak areas, often using a flame ionization detector (FID) which provides a response proportional to the mass of the analyte.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for preparative scale separations or for isomers that are difficult to resolve by GC. nsf.gov The separation of diastereomers like the cis and trans forms of this compound can be accomplished using either normal-phase or reversed-phase chromatography. mtc-usa.comresearchgate.net
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). Separation is based on the differential adsorption of isomers to the stationary phase.
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water). Separation is driven by hydrophobic interactions. google.com
The following table outlines typical starting conditions for the chromatographic separation of this compound isomers.
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector |
| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID, MS |
| HPLC (RP) | C18 Silica (B1680970) (e.g., 5 µm, 4.6x250mm) | Acetonitrile / Water gradient | UV, RI |
| HPLC (NP) | Silica Gel (e.g., 5 µm, 4.6x250mm) | Hexane / Ethyl Acetate isocratic or gradient | UV, RI |
This compound possesses multiple chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. While standard chromatographic techniques can separate diastereomers (cis vs. trans), they cannot separate a pair of enantiomers. Chiral chromatography is the definitive method for this purpose and for determining the enantiomeric excess (ee), a measure of chiral purity. researchgate.net
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com The CSP creates a transient diastereomeric complex with the analytes, and the difference in the stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for this type of separation. sigmaaldrich.com By separating and quantifying the area of the two enantiomer peaks, the enantiomeric excess can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. This analysis is critical in fields where the biological activity of a molecule is dependent on its specific stereochemistry.
X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is typically a liquid or low-melting solid, this technique is applied to a suitable crystalline derivative. The preparation of such a derivative, for instance, through the introduction of a heavy atom or a group that promotes crystallization (e.g., a p-bromobenzoyl group), is a prerequisite for analysis.
The primary value of X-ray crystallography in the study of this compound derivatives lies in its ability to unambiguously establish the molecule's stereochemistry and conformation in the solid state. Key structural questions that can be resolved include:
Ring Junction Stereochemistry: The decalin ring system can exist as cis- or trans-fused isomers. wikipedia.org While other analytical methods can infer this, X-ray crystallography provides direct, unequivocal proof of the configuration at the bridgehead carbons. The trans-isomer is conformationally rigid, whereas the cis-isomer can undergo ring flipping. wikipedia.org
Substituent Orientation: The precise position and orientation (axial vs. equatorial) of the methoxy group and any other substituents on the decalin framework are determined with high precision.
Ring Conformation: The analysis confirms the exact conformation of the two cyclohexane rings, which are typically in the stable chair form to minimize steric and torsional strain. youtube.com
The crystallographic experiment yields a wealth of data that defines the molecular structure. This includes the unit cell dimensions (the fundamental repeating block of the crystal), bond lengths, bond angles, and torsion angles. This information allows for a detailed understanding of intramolecular and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules within the crystal lattice.
While specific crystallographic data for a derivative of this compound is not widely available in public databases, the analysis of a related structure, such as a substituted decalin, provides a clear example of the type of data obtained. For instance, the analysis of a crystalline eudesmanolide, which contains a cis-decalin core, revealed the detailed stereochemistry and conformation necessary to confirm its structure following a complex chemical rearrangement. datapdf.com
The table below illustrates the typical crystallographic data that would be generated for a crystalline derivative of this compound. The values presented are hypothetical but representative of a monoclinic crystal system, which is common for organic molecules.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value | Description |
| Crystal Data | ||
| Chemical Formula | C₁₁H₁₉O-R | Represents the molecular formula of the crystalline derivative (R = derivatizing group). |
| Formula Weight | Varies | The molar mass of the specific derivative. |
| Crystal System | Monoclinic | A common crystal system characterized by three unequal axes with one non-90° angle. royalsocietypublishing.org |
| Space Group | P2₁/c | A specific symmetry group within the monoclinic system describing the arrangement of molecules. researchgate.net |
| Unit Cell Dimensions | ||
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 14.0 | The length of the 'b' axis of the unit cell. |
| c (Å) | 8.0 | The length of the 'c' axis of the unit cell. |
| β (°) | 95.0 | The angle of the 'β' axis, which is not 90° in the monoclinic system. |
| Volume (ų) | 950.0 | The total volume of the unit cell. |
| Z | 4 | The number of molecules contained within one unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used for the diffraction experiment. |
| Temperature (K) | 100 | The temperature at which the data was collected, often low to reduce thermal motion of atoms. |
| Refinement | ||
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | ~ 1.0 | An indicator of the quality of the structural refinement. |
This detailed structural information is crucial for correlating the molecule's physical and chemical properties with its three-dimensional form and is an indispensable tool in the field of stereochemical analysis.
Theoretical and Computational Chemistry Studies on Decahydro 2 Methoxynaphthalene
Quantum Chemical Calculations for Structure and Electronic Properties
Quantum chemical calculations are instrumental in determining the most stable conformations of decahydro-2-methoxynaphthalene and understanding the distribution of electrons within the molecule. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about its energy and electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This method is widely used for geometry optimization, the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule.
For this compound, which can exist as several stereoisomers (e.g., cis- and trans-fused rings) and conformers, DFT calculations are essential to determine their relative stabilities. The choice of the functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP, paired with basis sets such as 6-31G(d) or larger, are frequently employed for such calculations. nih.gov The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
The relative energies of the different isomers and conformers can then be calculated to predict their populations at a given temperature. For instance, in the parent decalin system, the trans isomer is known to be more stable than the cis isomer. libretexts.org The introduction of a methoxy (B1213986) group at the 2-position can influence the conformational preferences and relative stabilities of the various stereoisomers.
Table 1: Representative DFT-Calculated Relative Energies for Decalin Isomers
| Isomer | Functional/Basis Set | Relative Energy (kcal/mol) |
| trans-Decalin | B3LYP/6-31G(d) | 0.00 |
| cis-Decalin | B3LYP/6-31G(d) | 2.7 |
Note: This table provides illustrative data for the parent decalin system. The presence of a methoxy group would alter these values.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), can provide very high accuracy for energy calculations and are often used as a benchmark for other methods. researchgate.net
Due to their higher computational cost, ab initio methods are typically used for smaller molecules or for single-point energy calculations on geometries optimized with a less computationally demanding method like DFT. For a molecule the size of this compound, a common strategy is to perform a conformational search and geometry optimization using DFT, and then refine the energies of the most stable conformers using a high-level ab initio method. This approach allows for a more accurate determination of the relative stabilities of the different stereoisomers.
Analysis of Molecular Orbitals and Electronic Distribution
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. acs.org
For this compound, the presence of the oxygen atom in the methoxy group will influence the electronic distribution. The lone pairs on the oxygen atom will contribute to high-lying occupied molecular orbitals. The analysis of the molecular orbitals can reveal how the electronic structure is affected by the stereochemistry of the decalin ring system and the orientation of the methoxy group. While the saturated decalin framework itself has a large HOMO-LUMO gap, the introduction of the methoxy substituent can slightly lower this gap. rsc.org
Table 2: Illustrative HOMO-LUMO Energies for a Saturated Bicyclic Ether
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: This data is representative for a generic saturated bicyclic ether and would vary for the specific isomers of this compound.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of different stereoisomers of this compound.
Computational Prediction of NMR Chemical Shifts for Stereoisomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can be used to predict these chemical shifts with a high degree of accuracy. nih.govescholarship.org
The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H and ¹³C NMR spectra would be distinct for each stereoisomer due to the different spatial arrangements of the atoms. By comparing the computationally predicted chemical shifts with experimental data, it is possible to confidently assign the stereochemistry of a synthesized or isolated sample. The accuracy of these predictions has been shown to be sufficient to distinguish between closely related stereoisomers. github.io
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 35.2 |
| C2 | 78.5 |
| C3 | 28.9 |
| C4 | 25.1 |
| C4a | 41.8 |
| C5 | 26.3 |
| C6 | 26.7 |
| C7 | 26.5 |
| C8 | 34.9 |
| C8a | 42.1 |
| OCH₃ | 56.4 |
Note: This table presents a hypothetical set of predicted chemical shifts for illustrative purposes. Actual values would depend on the specific stereoisomer and the level of theory used.
Simulation of Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and can be used for identification and structural analysis.
Quantum chemical calculations can be used to simulate IR and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. scifiniti.com This is typically done by first performing a geometry optimization to find the minimum energy structure. Then, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies. The intensities of the IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to C-H stretching, C-C stretching, C-O stretching, and various bending and deformation modes. The exact positions and intensities of these bands would differ between the various stereoisomers, providing another avenue for their differentiation. esf.edu
Table 4: Representative Calculated Vibrational Frequencies for a Substituted Bicyclo[4.4.0]decane System
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |
| C-H stretch (methoxy) | 2950 | Medium | Medium |
| C-H stretch (aliphatic) | 2850-2930 | Strong | Strong |
| C-O stretch | 1100 | Strong | Weak |
| C-C stretch | 800-1000 | Medium | Medium |
| Ring deformation | 400-600 | Weak | Medium |
Note: This table provides a general representation of expected vibrational modes and their typical frequency ranges and intensities for a molecule with the this compound framework.
Reaction Mechanism Elucidation and Kinetic Modeling
Theoretical and computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can elucidate reaction mechanisms, identify key intermediates and transition states, and predict kinetic parameters, offering insights that are often difficult to obtain through experimental means alone.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
A cornerstone of mechanistic studies is the identification of the transition state (TS), the highest energy point along the minimum energy pathway between reactants and products. For a reaction involving this compound, such as the hypothetical acid-catalyzed elimination of methanol (B129727) to form an octahydronaphthalene isomer, computational methods are used to locate the precise geometry of this fleeting structure.
Once a candidate transition state is located (typically characterized by having exactly one imaginary vibrational frequency), its identity must be confirmed. This is achieved through Intrinsic Reaction Coordinate (IRC) calculations. nih.govscm.com An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. drugdesign.orgyoutube.com A true transition state will successfully connect the reactant complex (this compound and a proton source) on one side and the product complex (octahydronaphthalene and methanol) on the other. scm.com This process confirms the role of the TS in the specific reaction mechanism.
For example, the IRC plot for the E1 elimination of methanol would show the potential energy as a function of the reaction coordinate. The peak of this plot corresponds to the transition state, with the curve descending to the energy of the reactants in one direction and to the products in the other.
Hypothetical IRC Profile for Methanol Elimination
The following table represents a simplified, hypothetical energy profile derived from an IRC calculation for the elimination of methanol from cis-decahydro-2-methoxynaphthalene.
| Reaction Coordinate | Potential Energy (kcal/mol) | Species |
| -3.0 | 0.0 | Reactant Complex (Protonated Ether) |
| -2.0 | 5.2 | Approaching Transition State |
| -1.0 | 18.9 | Approaching Transition State |
| 0.0 | 35.6 | Transition State (C-O bond cleavage) |
| 1.0 | 25.1 | Product Complex Formation (Carbocation) |
| 2.0 | 8.7 | Product Complex (Carbocation + Methanol) |
| 3.0 | 4.5 | Separated Products (Octahydronaphthalene) |
Calculation of Activation Energies and Reaction Rate Constants
The activation energy (Ea) is a critical kinetic parameter that dictates the rate of a chemical reaction. Computationally, the electronic activation energy is determined directly from the potential energy surface as the difference in energy between the transition state and the initial reactants. aps.org High-level quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to calculate these energies with high accuracy. aps.org
For this compound, the activation energy would be highly dependent on the stereochemistry of the substrate. For instance, the elimination of methanol would likely have different activation barriers depending on whether the methoxy group is in an axial or equatorial position and whether the decalin ring system is cis or trans fused.
Once the activation energy is known, reaction rate constants (k) can be estimated using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes enthalpic (related to Ea) and entropic contributions.
Hypothetical Activation Energies for Methanol Elimination
This table illustrates hypothetical activation energies calculated for different isomers of this compound, demonstrating the influence of stereochemistry on reactivity. Calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.
| Isomer | Methoxy Group Orientation | Calculated Eₐ (kcal/mol) |
| trans-Decahydro-2-methoxynaphthalene | Equatorial | 40.5 |
| trans-Decahydro-2-methoxynaphthalene | Axial | 36.2 |
| cis-Decahydro-2-methoxynaphthalene | Equatorial | 38.8 |
| cis-Decahydro-2-methoxynaphthalene | Axial | 35.1 |
Computational Design of Catalysts and Reagents for Improved Selectivity
Computational chemistry is instrumental in the rational design of new catalysts and reagents to improve reaction outcomes. energy.gov For the synthesis of this compound via the hydrogenation of 2-methoxynaphthalene (B124790), computational modeling can screen potential heterogeneous catalysts to predict their efficiency and selectivity.
Researchers can model the surface of various metal catalysts (e.g., Platinum, Palladium, Rhodium) and calculate key parameters such as the adsorption energy of 2-methoxynaphthalene onto the surface and the activation energies for the sequential hydrogenation steps. A good catalyst would ideally show strong but not irreversible adsorption of the reactant and provide a low-energy pathway to the desired decahydro product, while disfavoring pathways that lead to side products (e.g., over-hydrogenation or hydrogenolysis of the methoxy group). This computational screening process can significantly reduce the experimental effort required by identifying the most promising candidates for laboratory synthesis and testing. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a conformationally complex molecule due to its fused six-membered ring system, known as a decalin. The decalin core can exist as two distinct diastereomers, trans-decalin and cis-decalin, which cannot interconvert without breaking bonds. libretexts.org The addition of a methoxy substituent further complicates the conformational landscape.
trans-Decalin System : The trans-decalin framework is conformationally rigid or "locked." libretexts.org The two cyclohexane (B81311) rings are fused in a chair-chair conformation, preventing the ring-flipping motion characteristic of a single cyclohexane ring. Consequently, a methoxy group at the 2-position is fixed in either an equatorial or an axial orientation.
cis-Decalin System : The cis-decalin framework is flexible and can undergo a concerted ring inversion, flipping both chair conformations into their mirror images. libretexts.orgrsc.org This process has an energy barrier of approximately 14 kcal/mol for the parent decalin system. libretexts.org For cis-decahydro-2-methoxynaphthalene, this ring flip interconverts an equatorial methoxy group into an axial one, and vice versa. The two conformers will have different energies, with the equatorial conformer generally being more stable.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes. nih.gov In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the observation of conformational changes in real-time. For cis-decahydro-2-methoxynaphthalene, an MD simulation could be used to model the ring-flip process, determine the relative populations of the axial and equatorial conformers at a given temperature, and analyze the timescale of their interconversion.
Furthermore, MD simulations can provide detailed insight into intermolecular interactions by modeling the solute molecule within a solvent box (e.g., water or methanol). By analyzing the trajectories of the solvent molecules relative to the solute, one can calculate radial distribution functions that reveal the structure and strength of solvation shells around different parts of the molecule, such as the hydrophobic decalin core and the more polar methoxy group.
Calculated Conformational Energies of this compound Isomers
This table presents hypothetical relative energies for the stable conformers of this compound, which could be obtained from quantum chemical calculations or inferred from MD simulations. Energies are relative to the most stable isomer.
| Isomer | Methoxy Group Orientation | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
| trans | Equatorial | 0.00 | 84.9 |
| trans | Axial | 1.80 | 4.2 |
| cis | Equatorial | 1.10 | 10.8 |
| cis | Axial | 2.90 | 0.1 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. mdpi.com These properties can include reactivity, selectivity, or, commonly, chromatographic behavior. mtak.hu Such models are valuable for predicting the properties of new or uncharacterized compounds without the need for extensive experimental work.
For a compound like this compound, which has several closely related stereoisomers, separating and identifying each one can be a challenge. A QSPR model could be developed to predict the gas chromatographic (GC) retention times of these isomers.
The process involves three main steps:
Descriptor Calculation : For each isomer (trans-equatorial, trans-axial, cis-equatorial, cis-axial), a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight, van der Waals volume), shape (e.g., surface area, ovality), and electronic properties (e.g., dipole moment, polarizability).
Model Development : A statistical method, typically multiple linear regression (MLR) or a machine learning algorithm, is used to find a mathematical equation that links a selection of the most relevant descriptors to the experimentally measured retention times.
Model Validation : The predictive power of the model is tested, often using a set of compounds that were not included in the initial model development, to ensure its reliability.
A successful QSPR model could predict the elution order of the isomers on a given GC column and help in the tentative identification of peaks in a complex mixture. For example, descriptors related to molecular size and boiling point (like molecular weight) and polarity (dipole moment) would likely be significant predictors of retention time.
Hypothetical QSPR Data for GC Retention Time Prediction
This table shows hypothetical data that would be used to build a QSPR model for the isomers of this compound.
| Isomer | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Hypothetical Retention Time (min) |
| trans-equatorial | 168.28 | 1.25 | 190.5 | 12.35 |
| trans-axial | 168.28 | 1.31 | 189.8 | 12.68 |
| cis-equatorial | 168.28 | 1.28 | 188.9 | 12.10 |
| cis-axial | 168.28 | 1.35 | 188.1 | 12.42 |
A resulting hypothetical QSPR equation might look like: Retention Time = 0.8 * (Dipole Moment) - 0.05 * (Surface Area) + C where C is a constant.
Advanced Applications in Chemical Synthesis and Materials Science Research
Decahydro-2-methoxynaphthalene as a Building Block in Complex Molecule Synthesis
The inherent structural features of this compound make it an important starting material or intermediate in the synthesis of complex organic molecules. Its decalin framework is a common motif in many biologically active natural products, and the methoxy (B1213986) group provides a convenient handle for further chemical modifications.
The decalin skeleton is a foundational structure in a multitude of natural products, including steroids, terpenes, and alkaloids. The synthesis of these complex molecules often requires precise control over stereochemistry. This compound, particularly in its chirally pure forms (cis or trans isomers), serves as an excellent starting point for asymmetric synthesis.
Research has demonstrated powerful methods for creating complex decalin-containing structures with high stereoselectivity. Methodologies such as the Diels-Alder reaction provide a robust route to construct the bicyclic[4.4.0]decane system. By employing chiral auxiliaries or catalysts, it is possible to achieve asymmetric synthesis, yielding enantiomerically enriched decalin cores. Starting with a pre-formed and functionalized building block like this compound can significantly shorten synthetic routes to complex targets. The defined stereochemistry of the ring junction (cis or trans) and the position of the methoxy group provide a template upon which further stereocenters can be built.
The synthetic utility is showcased in the total synthesis of various natural products where the decalin core is assembled early in the process. The methoxy group can be readily converted to a hydroxyl group, which can then be used as a directing group for further reactions or transformed into other functionalities, such as ketones or leaving groups, to enable the construction of additional rings or the introduction of diverse substituents.
Table 1: Synthetic Strategies for Chiral Decalin Systems
| Synthetic Approach | Key Features | Stereochemical Control | Relevant Research Focus |
|---|---|---|---|
| Asymmetric Diels-Alder Reaction | Constructs two C-C bonds and up to four stereocenters in one step. | High facial, regio-, and stereoselectivity. | Synthesis of bicyclo[2.2.2]octanone skeletons and cis-decalin cores for natural products like superstolides. |
| Inverse-Electron-Demand Diels-Alder | Utilizes 2-pyrones to access highly functionalized cis-decalins. | Tunable diastereomeric outcomes by selecting ligand and substrate configurations. | Enantioselective total synthesis of molecules like 4-amorphen-11-ol. |
| Birch Reduction & Cycloaddition | Combines reduction of anisole (B1667542) derivatives with asymmetric cycloaddition. | Provides access to diverse and synthetically important cis-decalins. | Platform for diverse synthesis of complex polycyclic systems. |
| Photocyclization of Diketones | Diastereoselective formation of spirocarbocycles on a trans-decalin core. | Controlled by substrate conformation and hydrogen bonding. | Synthesis of derivatives of biologically important trans-decalin-based natural products. |
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The this compound framework can serve as a rigid, three-dimensional scaffold to which heterocyclic rings can be appended. This approach allows for the precise spatial arrangement of pharmacophores or functional groups, which can be critical for biological activity or material properties.
While much of the research in this area utilizes the aromatic precursor, 2-naphthol (B1666908), in multicomponent reactions to build diverse N/O-containing heterocycles, the principles can be extended to the saturated decalin system. The methoxy group or its corresponding hydroxyl derivative on the decalin ring can act as a nucleophilic or electrophilic site to initiate the formation of fused or spiro-heterocyclic systems. For example, the hydroxyl group can be used to form ethers, esters, or to direct ortho-functionalization, which can then be elaborated into heterocyclic rings such as furans, pyrans, or oxazines. The carbon skeleton itself can be functionalized to introduce nitrogen, sulfur, or other heteroatoms, leading to a wide array of novel heterocyclic structures with a rigid decalin core.
Integration into Novel Materials and Advanced Solvents
The unique combination of a bulky, rigid hydrocarbon core and a polar methoxy group gives this compound properties that are desirable for the development of specialized materials and solvents.
Decalin itself is a well-known industrial solvent used for resins and as a fuel additive. It is a non-polar, high-boiling solvent with two stable isomers, cis-decalin and trans-decalin, which have distinct shapes and physical properties. The introduction of a methoxy group to create this compound introduces a degree of polarity and hydrogen-bond accepting capability that is absent in the parent hydrocarbon.
This functionalization allows for the development of specialty solvents with tunable properties. The polarity can be adjusted based on the stereochemistry of the molecule (cis or trans) and the position of the methoxy group. Such solvents could offer unique solubility characteristics for specific polymers, resins, or reaction systems where a balance of hydrocarbon character and moderate polarity is required. Furthermore, the use of enantiomerically pure this compound could lead to the development of chiral solvents. Chiral solvents are valuable in asymmetric synthesis, where they can influence the stereochemical outcome of a reaction, and in the separation of enantiomers.
The formation of liquid crystal phases typically requires molecules with a rigid, elongated (rod-like) or flat (disc-like) shape. For this reason, aromatic cores, such as naphthalene (B1677914), are common components in liquid crystal molecules. Research has shown that compounds containing 2-alkoxynaphthalene moieties can exhibit nematic liquid crystal phases.
However, the this compound molecule, with its saturated, non-planar, and bulky three-dimensional structure, is not itself a typical mesogen (liquid crystal-forming molecule). Its structure disrupts the long-range orientational order necessary for liquid crystal formation. Despite this, it could potentially be incorporated as a component in a larger liquid crystal molecule, for instance, as a flexible terminal group or a bulky side group. Such an incorporation would be expected to significantly alter the properties of the resulting material, potentially lowering transition temperatures or inducing novel chiral phases if an enantiomerically pure form is used.
The incorporation of rigid, cyclic structures into polymer backbones is a known strategy for enhancing the thermal and mechanical properties of materials. The bulky and conformationally constrained decalin unit of this compound can be integrated into polymers such as polyesters, polyamides, or polycarbonates.
Research into polymers derived from related naphthalene precursors, such as 2-naphthol and other dialkoxynaphthalenes, has shown that these units can be used to create polymers with high thermal stability and specific optoelectronic properties. By analogy, incorporating the saturated decalin scaffold is expected to impart several key properties:
Increased Glass Transition Temperature (Tg): The rigidity of the decalin ring restricts segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.
Enhanced Mechanical Strength: The bulky nature of the ring can increase the stiffness and modulus of the resulting polymer.
Modified Solubility and Processing: The methoxy group can improve the solubility of the rigid polymer in common organic solvents, aiding in processing.
Controlled Interchain Spacing: The defined three-dimensional structure of the decalin unit can influence how polymer chains pack, affecting properties like density and free volume.
These characteristics make polymers containing the this compound moiety potential candidates for applications in high-performance plastics, specialty coatings, and advanced composite materials.
Role in Catalysis and Ligand Design
This compound, a saturated bicyclic ether, presents a unique structural scaffold that has been explored in various facets of catalysis and ligand design. Its rigid, three-dimensional structure, coupled with the presence of a methoxy functional group, allows for its potential application as a chiral auxiliary, a specialized solvent, and a structural component in catalyst supports. Research in these areas leverages the stereochemical properties and physical characteristics of the decahydronaphthalene (B1670005) framework to influence the outcomes of catalytic reactions.
As a Chiral Ligand or Auxiliary in Asymmetric Catalysis
The inherent chirality of the decahydronaphthalene skeleton, arising from the fusion of the two cyclohexane (B81311) rings, makes it an attractive platform for the development of chiral ligands and auxiliaries for asymmetric catalysis. While direct applications of this compound in this context are not extensively documented, the broader class of decalin derivatives has shown significant promise. The rigid conformational nature of the decalin core is instrumental in creating a well-defined chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity.
A notable example within the decalin family is the development of chiral 1,5-diaza-cis-decalins as a novel class of diamine ligands. acs.org These ligands have been synthesized in optically pure forms and have been investigated for their potential in asymmetric lithiation-substitution reactions. acs.org The design of these ligands focuses on controlling the conformational equilibria to stabilize a specific geometry that facilitates effective chelation to a metal. acs.org The substituents on the decalin ring further extend the asymmetric influence of the ligand, creating a more sophisticated chiral pocket. acs.org
The principle behind using such scaffolds lies in their ability to transfer stereochemical information from the ligand to the substrate of a reaction. By temporarily attaching a chiral auxiliary derived from a decalin structure to a prochiral substrate, one can direct the stereochemical outcome of a subsequent transformation. After the desired stereochemistry is induced, the auxiliary can be cleaved and potentially recycled.
Table 1: Examples of Decalin-Based Chiral Ligands and Their Applications
| Ligand/Auxiliary Class | Type of Asymmetric Reaction | Metal Catalyst | Achieved Enantioselectivity (ee) |
| Chiral 1,5-diaza-cis-decalins | Asymmetric lithiation-substitution | Lithium | Varies with substrate |
| Decalin-derived diols | Asymmetric epoxidation | Titanium | Up to 95% |
| Phosphine-substituted decalins | Asymmetric hydrogenation | Rhodium | Up to 98% |
Note: The data in this table is illustrative and based on reported applications of decalin derivatives in asymmetric catalysis.
Use as a Solvent in Specific Catalytic Reactions
The physical properties of decahydronaphthalene, often referred to by its common name decalin, make it a suitable solvent for certain catalytic reactions, particularly those conducted at elevated temperatures. targetmol.commarketpublishers.com Decalin is a high-boiling (around 190 °C), colorless liquid with low water solubility and considerable chemical inertness. marketpublishers.com These characteristics are advantageous in processes where the solvent must remain in the liquid phase under harsh conditions and not interfere with the catalytic cycle.
While the primary use is often associated with the parent compound, decalin, derivatives such as this compound would be expected to exhibit similar solvent properties, with the methoxy group potentially offering subtle modifications to its polarity and solvating power. The inert nature of the saturated hydrocarbon framework prevents the solvent from participating in side reactions, which is a critical consideration in catalysis.
For instance, decalin has been employed as a solvent in the magnetically induced catalytic hydrodeoxygenation of methyl benzoate (B1203000) using iron carbide nanoparticles. acs.orgacs.org In this study, a screening of various high-boiling point solvents was conducted, and decalin was shown to be an effective medium for the reaction, which proceeds under a hydrogen atmosphere. acs.orgacs.org The choice of solvent is crucial in such systems to ensure efficient heat transfer and to maintain the stability of the catalyst and reactants at the required reaction temperature. acs.orgacs.org
Table 2: Properties of Decalin as a Catalytic Solvent
| Property | Value | Significance in Catalysis |
| Boiling Point | ~190 °C | Allows for reactions to be conducted at elevated temperatures without significant solvent loss. |
| Chemical Inertness | High | Minimizes interference with the catalytic process and prevents unwanted side reactions. |
| Polarity | Non-polar | Suitable for dissolving non-polar reactants and catalysts. |
| Dielectric Constant | ~2.2 | Influences the solubility of ionic species and the stability of charged intermediates in the reaction. |
Structural Motif in Heterogeneous and Homogeneous Catalyst Supports
The rigid and stable framework of decahydronaphthalene can also be envisioned as a structural component in the design of supports for both heterogeneous and homogeneous catalysts. In heterogeneous catalysis, a solid support provides a high surface area for the dispersion of active catalytic species. researchgate.net The concept involves functionalizing the decahydronaphthalene core with reactive groups that can anchor metal nanoparticles or complexes. The three-dimensional structure of the decalin unit could influence the accessibility of the active sites and the diffusion of reactants and products.
While specific examples utilizing this compound as a catalyst support are not prevalent in the literature, the broader concept of using polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated counterparts as supports is an active area of research. mdpi.comrsc.org For instance, carbonaceous materials derived from the pyrolysis of such molecules can serve as robust supports.
In the realm of homogeneous catalysis, a soluble molecule containing the decahydronaphthalene motif could be functionalized to act as a "molecular support." This approach aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of catalyst separation typically associated with heterogeneous systems. By attaching a homogeneous catalyst to a larger, soluble decalin-based structure, the catalyst may be recoverable through techniques like nanofiltration or precipitation.
Furthermore, the interaction of decalin itself with catalyst surfaces has been a subject of study, particularly in the context of dehydrogenation reactions for hydrogen storage applications. aiche.orgscilit.com Density functional theory (DFT) calculations have been used to investigate the reaction profile of decalin dehydrogenation to naphthalene on palladium and platinum surfaces. aiche.org These studies provide insights into how the decalin structure interacts with metal catalysts, which is fundamental knowledge for designing catalysts and supports where this structural unit is a component.
Emerging Research Directions and Future Perspectives
Greening the Synthesis: The Quest for Sustainable Routes
The development of environmentally benign methods for producing decahydro-2-methoxynaphthalene is a key area of contemporary research. Traditional synthesis often relies on the hydrogenation of 2-methoxynaphthalene (B124790), a process that can involve harsh conditions and environmentally challenging catalysts. To address these issues, researchers are exploring "green" alternatives that prioritize sustainability.
One promising approach involves the use of high-temperature water as a reaction medium for the hydrogenation of naphthalene (B1677914) derivatives. This method has been shown to enhance the selectivity of the reaction, favoring the formation of the desired tetralin intermediate, a precursor to decalin, while effectively suppressing the formation of coke and other byproducts. nsf.gov Another innovative strategy employs supercritical fluids, such as supercritical hexane, as a solvent for the hydrogenation process. nih.gov This technique offers benefits like higher diffusivity and lower viscosity, which can intensify mass transfer and increase the rate of chemical transformations, aligning with the principles of green chemistry. nih.gov
The choice of catalyst is also a critical factor in developing sustainable synthetic routes. Efforts are being made to replace traditional heavy metal catalysts with more abundant and less toxic alternatives. For instance, iron-catalyzed transfer hydrogenation using bio-alcohols like n-butanol as a proton source represents a move towards more sustainable catalytic systems. rsc.org
Table 1: Comparison of Conventional and Green Synthesis Approaches for this compound Scaffolds
| Feature | Conventional Hydrogenation | Emerging Green Approaches |
| Solvent | Often organic solvents | High-temperature water, supercritical fluids |
| Catalyst | Typically platinum-group metals | Earth-abundant metals (e.g., iron), reusable catalysts |
| Conditions | High pressure, high temperature | Milder conditions, improved selectivity |
| Byproducts | Coke, unwanted isomers | Reduced coke formation, higher selectivity |
| Sustainability | Lower | Higher, aligns with green chemistry principles |
The Biocatalytic Frontier: Chemoenzymatic Synthesis
The stereochemistry of this compound is crucial for many of its potential applications. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is emerging as a powerful tool for producing specific stereoisomers of this compound with high precision.
Enzymes, particularly Diels-Alderases, have been identified that can catalyze the formation of decalin structures with high stereoselectivity. nsf.govnih.gov While many naturally occurring Diels-Alderases produce trans-decalin scaffolds, researchers are exploring ways to engineer these enzymes to favor the formation of the cis-isomer, which can be a challenging target for traditional chemical synthesis. nih.gov One study demonstrated the enzymatic monobenzoylation and hydrolysis of decalin derivatives, achieving high enantiomeric excess for specific stereoisomers, showcasing the potential of enzymes in the synthesis of chiral decalin synthons. nih.gov
The integration of biocatalysis into the synthetic pathway for this compound offers several advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint compared to purely chemical methods.
Accelerating Discovery: Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis, and their application to the production of this compound holds significant promise. These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, identifying optimal reaction conditions, and even designing novel catalysts.
Several studies have demonstrated the successful use of ML models, such as random forests and deep neural networks, to predict the enantioselectivity of asymmetric hydrogenation reactions with high accuracy. rsc.orgrsc.orgresearchgate.netchinesechemsoc.org These models are trained on large datasets of experimental results and can learn complex relationships between the structure of the reactants, catalysts, and the stereochemical outcome of the reaction. rsc.orgrsc.orgresearchgate.netchinesechemsoc.org This predictive power can significantly reduce the need for extensive and time-consuming experimental screening of catalysts and reaction conditions. rsc.org
A Window into the Reaction: Advanced In-Situ Spectroscopic Monitoring
Understanding the intricate details of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques provide a real-time window into the reaction as it happens, allowing researchers to observe the formation of intermediates and gain valuable mechanistic insights.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity and selectivity measurements, is a particularly powerful tool. wikipedia.org Techniques like Raman, UV-vis, IR, and X-ray spectroscopy can be used to characterize the catalyst and reacting species under actual reaction conditions. wikipedia.org For instance, in-situ infrared spectroscopy has been used to study the hydrogenation of methylnaphthalene, a compound structurally related to 2-methoxynaphthalene, providing insights into the adsorption of the reactant and the formation of intermediates on the catalyst surface.
Real-time monitoring of reaction stereochemistry is also becoming possible through innovative single-molecule techniques that leverage the chirality-induced spin selectivity effect. pku.edu.cn Furthermore, direct analysis in real time mass spectrometry (DART-MS) offers a quantitative method for monitoring heterogeneous catalytic reactions, overcoming challenges associated with traditional analytical methods. nih.govrsc.org These advanced monitoring techniques are poised to provide a deeper understanding of the synthesis of this compound, enabling more precise control over the reaction and leading to improved yields and selectivity.
Expanding the Chemical Toolbox: New Reactivity and Derivatization
Research into the decalin scaffold, the core structure of this compound, continues to uncover new modes of reactivity and strategies for derivatization. These efforts aim to expand the chemical space accessible from this versatile building block, opening up possibilities for new applications.
The decalin framework is a common motif in a wide range of biologically active natural products. nih.govmdpi.com Synthetic chemists are constantly developing innovative strategies for the stereoselective construction of highly functionalized decalin systems. researchgate.netrsc.org These methods often involve complex multi-step sequences that allow for the precise installation of various functional groups onto the decalin core.
The inherent reactivity of the this compound molecule, including the methoxy (B1213986) group and the saturated carbocyclic rings, provides opportunities for further chemical modification. For example, the methoxy group can be a handle for introducing other functionalities through ether cleavage and subsequent reactions. The saturated rings, while generally less reactive than aromatic systems, can be functionalized through various C-H activation strategies. The synthesis of novel derivatives of 6-methoxynaphthalene, a precursor to this compound, with potential anticancer activity highlights the potential for creating new bioactive molecules based on this scaffold. nih.gov
Building the Future: Smart Materials with this compound Motifs
The rigid and well-defined three-dimensional structure of the this compound motif makes it an attractive building block for the design of smart materials. These materials can respond to external stimuli, such as light, heat, or pH, by changing their properties, leading to applications in areas like drug delivery, sensors, and soft robotics. nih.govrsc.orgmagtech.com.cnacs.orgmdpi.com
The decalin scaffold has already been utilized in the design of selective ligands for biological targets, demonstrating its utility in creating molecules with specific three-dimensional shapes for molecular recognition. nih.govacs.orgacs.org This principle can be extended to the design of materials with tailored recognition and binding properties. For example, polymers incorporating this compound motifs could be designed to selectively bind to certain molecules or to self-assemble into well-defined nanostructures. While still an emerging area, the unique structural features of this compound suggest its significant potential as a component in the next generation of smart and functional materials.
Q & A
Q. What in vitro assays are optimal for screening the genotoxic potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
